1-(3-Nitrophenyl)-1-butanone
Overview
Description
“1-(3-Nitrophenyl)-1-butanone”, also known as Ethanone, 1-(3-nitrophenyl)-, is a chemical compound with the formula C8H7NO3 . It has a molecular weight of 165.1461 . Other names for this compound include Acetophenone, 3’-nitro-; m-Nitroacetophenone; 3’-Nitroacetophenone; 3-Nitroacetophenone; Methyl 3-nitrophenyl ketone; USAF MA-1; m-Acetylnitrobenzene; 3-Nitroacetofenon; (3-Nitrophenyl) methyl ketone; 1-Acetyl-3-nitrobenzene; NSC 5511 .
Synthesis Analysis
The synthesis of derivatives similar to “(S)-1-(3-nitrophenyl)ethanol” involves several methods, including the resolution of 1-(2-nitrophenyl)ethanol by fractional crystallization and kinetic resolution procedures. Another approach is the iron-catalyzed transfer hydrogenation between alcohols and nitrophenylpyrroles for the synthesis of pyrroloquinoxalines.Molecular Structure Analysis
The molecular structure of “this compound” can be viewed as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s structure .Chemical Reactions Analysis
Chemical reactions involving “(S)-1-(3-nitrophenyl)ethanol” derivatives include photochemical mechanisms leading to products like nitroso hydrates through dual proton transfer processes. These reactions are influenced by various factors, including solvent type and the presence of specific substituents on the nitrophenyl ring.Physical And Chemical Properties Analysis
The physical properties of “(S)-1-(3-nitrophenyl)ethanol” and its analogs are determined by their molecular structure, which affects their solubility, melting points, and other physical characteristics. The chemical properties of “(S)-1-(3-nitrophenyl)ethanol” derivatives are significantly influenced by the nitro group and its position on the phenyl ring.Scientific Research Applications
Metabolism and Inhibition Studies
1-(3-Nitrophenyl)-1-butanone, as part of nitrosamine compounds like 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK), is extensively studied in the context of metabolism and cancer research. NNK is a potent tobacco-specific nitrosamine and its metabolism by human cytochrome P450 enzymes, particularly P450 1A2, is significant in understanding tobacco-related cancers. The inhibition of this metabolic pathway by compounds like Phenethyl Isothiocyanate (PEITC) offers insights into potential cancer prevention strategies (Smith, Guo, Guengerich, & Yang, 1996).
DNA Damage and Carcinogenesis
Research on NNK also delves into the characterization and mapping of DNA damage induced by its reactive metabolites. Studies employing analogues like NNKOAc reveal insights into the types and distribution of DNA adducts formed, which are crucial in understanding the mechanisms of tobacco-induced carcinogenesis (Cloutier, Drouin, Weinfeld, O'Connor, & Castonguay, 2001).
Analytical Method Development
There is ongoing development of sensitive analytical methods for detecting and quantifying metabolites of tobacco-specific nitrosamines in biological samples. For instance, the development of techniques for determining HPB-releasing DNA adducts in mucosal biopsies of the lower esophagus highlights advances in this area. Such methods are essential for assessing exposure to tobacco-specific carcinogens (Heppel, Heling, & Richter, 2009).
Chemoprevention Research
The study of NNK metabolites contributes to the development of chemopreventive agents against lung carcinogenicity of tobacco-specific nitrosamines. Research into compounds like aromatic isothiocyanates, and their inhibitory effects on NNK-induced lung tumorigenesis, informs potential interventions against lung cancer caused by tobacco use (Chung, Morse, & Eklind, 1992).
Fluorescence Studies
Fluorescence studies of compounds like nitro-substituted α,ω-diphenylpolyene, which are structurally related to this compound, reveal insights into intramolecular charge transfer mechanisms. These studies have implications in the development of novel fluorescent materials and understanding molecular interactions (Singh, Darshi, & Kanvah, 1999).
Safety and Hazards
The safety data sheet for a similar compound, 3-Nitrophenyl isocyanate, indicates that it is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation .
Future Directions
Indole derivatives, which are structurally similar to “1-(3-Nitrophenyl)-1-butanone”, have been found to have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “this compound” and its derivatives could also have potential for future research and applications.
Properties
IUPAC Name |
1-(3-nitrophenyl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-2-4-10(12)8-5-3-6-9(7-8)11(13)14/h3,5-7H,2,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJLRYDBRORTQIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198804 | |
Record name | 1-(3-Nitrophenyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50766-86-4 | |
Record name | 1-(3-Nitrophenyl)-1-butanone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050766864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | m-Nitrobutyrophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210921 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(3-Nitrophenyl)-1-butanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3'-Nitrobutyrophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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